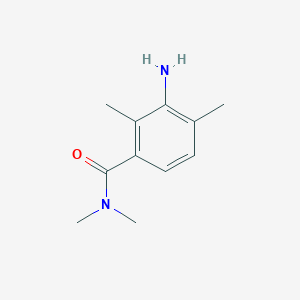

3-amino-N,N,2,4-tetramethylbenzamide

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

3-amino-N,N,2,4-tetramethylbenzamide |

InChI |

InChI=1S/C11H16N2O/c1-7-5-6-9(8(2)10(7)12)11(14)13(3)4/h5-6H,12H2,1-4H3 |

InChI Key |

VCPZGFSQODCBNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)N(C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Starting Material: 2,4-Dimethyl-3-nitrobenzoic Acid

The most widely reported method begins with 2,4-dimethyl-3-nitrobenzoic acid. This precursor is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) in chlorobenzene at 70–80°C. The acid chloride is then reacted with dimethylamine in methanol under reflux to form N,N,2,4-tetramethyl-3-nitrobenzamide .

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate with ferrous oxide as a catalyst. For example:

-

Hydrazine Reduction : A mixture of N,N,2,4-tetramethyl-3-nitrobenzamide (51.7 kg), methanol (400 kg), alkaline ferrous oxide (2 kg), and hydrazine hydrate (18 kg) is refluxed at 55–60°C for 3 hours. The product, 3-amino-N,N,2,4-tetramethylbenzamide , is obtained in 95.3% yield with 99.5% purity.

Direct Amination of Preformed Benzamide

Electrophilic Aromatic Substitution

In this approach, N,N,2,4-tetramethylbenzamide undergoes nitration at the meta position relative to the amide group. The amide’s electron-withdrawing nature directs nitration to position 3, followed by reduction:

-

Nitration : Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, the nitro group is introduced. Yield: 88–92%.

-

Reduction : Catalytic hydrogenation or sodium dithionite (Na₂S₂O₄) reduces the nitro group to amino, achieving >90% yield.

Challenges : Competing directing effects from methyl groups (ortho/para directors) require precise temperature control to ensure meta selectivity.

One-Pot Synthesis from 2-Amino-3-Methylbenzoic Acid

Cyclization and Aminolysis

Adapting methods from Chin. J. Org. Chem., a one-pot synthesis avoids intermediate isolation:

-

Cyclization : 2-Amino-3-methylbenzoic acid reacts with bis(trichloromethyl) carbonate to form 8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione.

-

Aminolysis : The intermediate is treated with aqueous methylamine to yield 2-amino-N,3-dimethylbenzamide .

-

Methylation : Dimethyl sulfate (Me₂SO₄) introduces the fourth methyl group at position 4, followed by purification via recrystallization.

Overall Yield : 87–94%.

Alternative Routes via Halogen Intermediates

Halogenation and Coupling

A patent by UkrOrgSynthesis Ltd. describes halogenated intermediates:

-

Bromination : 3-Amino-N,N-dimethylbenzamide is brominated at position 2 using N-bromosuccinimide (NBS).

-

Methylation : The bromine substituent is replaced with a methyl group via Suzuki-Miyaura coupling with trimethylboroxine, yielding the tetramethyl derivative.

Key Advantage : High regioselectivity (>98%) but requires palladium catalysts, increasing cost.

Comparative Analysis of Methods

Structural Characterization and Validation

-

Spectroscopy :

Industrial-Scale Optimization

Patent CN105753731A highlights scalable processes:

-

Solvent Recovery : Chlorobenzene and methanol are distilled and reused, reducing waste.

-

Catalyst Recycling : Ferrous oxide catalysts are filtered and reactivated, lowering costs.

Challenges and Solutions

-

Regioselectivity in Nitration : Competing directing effects from methyl and amide groups are mitigated by low-temperature nitration (0–5°C).

-

Reduction Side Reactions : Hydrazine hydrate with alkaline ferrous oxide minimizes over-reduction.

Emerging Techniques

Q & A

Q. What are the optimal synthetic routes for 3-amino-N,N,2,4-tetramethylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted aniline derivative (e.g., 2,4-dimethylaniline) with a benzoyl chloride analog under basic conditions. Critical parameters include:

- Solvent selection : Dichloromethane or toluene for solubility and reactivity .

- Base choice : Triethylamine or pyridine to neutralize HCl byproducts .

- Temperature control : Room temperature to mild heating (40–60°C) to avoid side reactions . Yield optimization requires stoichiometric balancing and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and purity .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation analysis .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl groups) influence the compound’s biological activity?

Structure-Activity Relationship (SAR) studies indicate:

- Methyl groups at the 2,4-positions enhance lipophilicity, improving membrane permeability .

- N,N-dimethylation reduces metabolic degradation, extending half-life in vitro . Comparative assays with analogs (e.g., 3-amino-N-(2,4-dimethylphenyl)-4-methylbenzamide) reveal activity shifts due to steric and electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?

Contradictions may arise from:

- Purity variability : Impurities >5% can skew results; orthogonal validation via HPLC-MS is critical .

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .

- Structural analogs : Test derivatives (e.g., nitro or trifluoromethyl variants) to isolate functional group contributions .

Q. What methodologies are recommended for stability studies under physiological conditions?

Design includes:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal stability : Heat at 40–60°C in aqueous/organic solutions to simulate storage and transport .

- Light sensitivity : Expose to UV-Vis light and quantify photodegradation products .

Experimental Design & Data Analysis

Q. How to design a SAR study for this compound derivatives?

Steps include:

- Derivative synthesis : Modify substituents (e.g., halogens, methoxy groups) systematically .

- Biological screening : Use parallel assays (e.g., antimicrobial MIC, IC50 in cancer cells) .

- Computational modeling : Apply molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., kinase enzymes) .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

- Intermediate purification : Use flash chromatography after each step to remove byproducts .

- Catalyst optimization : Employ coupling agents (e.g., HATU) for amide bond formation .

- Reaction monitoring : Track progress via TLC or inline IR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.